Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside
Description
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 183875-28-7) is a protected galactopyranoside derivative extensively utilized in oligosaccharide synthesis. Its structure features:
- A β-D-galactopyranose core with a thio-phenyl group at the anomeric position, enhancing stability and reactivity in glycosylation reactions.
- Protective groups: A 2-O-acetyl group and three benzyl (3,4,6-O-benzyl) groups. These protections ensure regioselectivity during glycosidic bond formation while preventing undesired side reactions .
This compound is a critical intermediate for synthesizing complex glycans, including human milk oligosaccharides and bacterial O-antigens. Its commercial availability (e.g., TCI Chemicals, 4900.00 €/g) underscores its importance in carbohydrate chemistry .
Properties
IUPAC Name |
[4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDEPUTIUTSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves multiple steps, including the protection of hydroxyl groups, acetylation, and thioglycoside formation. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of the galactopyranoside are protected using benzyl groups.
Acetylation: The hydroxyl group at position 2 is acetylated using acetic anhydride in the presence of a base such as pyridine.
Thioglycoside Formation: The anomeric hydroxyl group is converted to a thioglycoside using thiophenol in the presence of a Lewis acid like boron trifluoride etherate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl and benzyl protecting groups can be selectively removed under reductive conditions.
Substitution: The thioglycoside can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can remove benzyl groups, while acetyl groups can be removed using hydrazine hydrate.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected galactopyranosides.
Substitution: Thioglycoside derivatives with various substituents.
Scientific Research Applications
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is widely used in scientific research, particularly in the fields of glycoscience and chemical biology. Its applications include:
Glycosyl Donor: Used as a glycosyl donor in the synthesis of complex oligosaccharides.
Inhibitor Studies: Employed in studies to inhibit specific enzymes involved in glycosylation processes.
Structural Studies: Utilized in NMR and crystallography studies to understand carbohydrate-protein interactions.
Mechanism of Action
The mechanism of action of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. The thioglycoside linkage is crucial for its stability and reactivity in these reactions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights structural variations, synthetic yields, and applications of analogous compounds:
Reactivity and Regioselectivity
- Acetyl vs. Azido Groups : The 2-O-acetyl group in the target compound facilitates mild deprotection (e.g., via Zemplén conditions), whereas azido groups (e.g., in compound 28) enable copper-catalyzed click chemistry for glycan diversification .
- Benzyl vs. Allyl Protections: Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal compared to allyl groups, which can be cleaved selectively under palladium-catalyzed conditions .
- Anomeric Thio vs. O-Glycosides: Thio-glycosides (e.g., the target compound) exhibit superior stability over O-glycosides, enabling long-term storage and controlled activation via thiophilic promoters (e.g., NIS/AgOTf) .
Comparative Advantages
- Versatility : Unlike methyl or ethyl glycosides, the thio-phenyl group allows activation under diverse conditions (e.g., photochemical, oxidative) .
- Stability: Superior to acetylated analogues (e.g., phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside), which are prone to premature hydrolysis .
Biological Activity
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside (referred to as "compound" hereafter) is a glycosylated compound that has garnered attention in various biological and pharmaceutical research fields. This article delves into its biological activity, applications in drug development, and its role in glycosylation reactions.
The compound possesses the following chemical characteristics:
- Molecular Formula : C₄₀H₄₀O₅S
- Molecular Weight : 632.82 g/mol
- Purity : ≥98.0% (HPLC)
- Melting Point : 111 °C
1. Glycosylation Reactions
The compound serves as a glycosyl donor , facilitating the formation of glycosidic bonds essential for synthesizing complex carbohydrates. This property is particularly useful in the development of glycosylated drugs that enhance bioavailability and target specificity in therapeutic applications .
2. Drug Development
In pharmaceutical research, the compound is valuable for designing glycosylated drugs aimed at improving drug efficacy and reducing side effects. Its structural properties allow for modifications that can lead to enhanced pharmacokinetic profiles . Research indicates that glycosylated compounds can improve the solubility and stability of drugs, thus increasing their therapeutic potential.
3. Biotechnology Applications
The compound is utilized in producing glycoproteins, which are crucial for studying protein interactions and functions. These interactions are vital for understanding various biological processes, including cell signaling and immune responses . The ability to manipulate glycoprotein structures using this compound allows researchers to explore novel therapeutic avenues.
4. Diagnostic Applications
The compound can be employed in developing diagnostic tools, such as assays that detect specific biomolecules. This capability enhances accuracy in medical testing, particularly in identifying biomarkers for diseases .
Research Findings
Recent studies have highlighted the compound's effectiveness in various biological contexts:
Case Studies
Several case studies have explored the applications of similar glycosylated compounds:
- A study demonstrated that glycosides with acetyl groups exhibited enhanced antimicrobial activity compared to their non-acetylated counterparts. This suggests that modifications to the sugar moiety can significantly impact biological activity .
- Another research effort focused on synthesizing selective inhibitors of human galectins using structurally similar compounds. The findings indicated promising results in terms of binding affinity and selectivity, emphasizing the potential of these compounds in therapeutic applications targeting galectin-mediated pathways .
Q & A
Q. Table 1: Key ¹³C-NMR Chemical Shifts (CDCl₃)
| Functional Group | δ (ppm) | Assignment |
|---|---|---|
| Acetyl (C=O) | 169.4 | 2-O-Acetyl |
| Benzyl (Ar-C) | 138.9–127.4 | C-3,4,6-O-Benzyl |
| Anomeric (C-1) | 83.6 | 1-Thio-β-D-galactopyranoside |
| Data adapted from |
Advanced: How are regioselectivity challenges addressed during benzylation and acetylation?
Answer:
Regioselective protection requires precise control:
- Benzylation : Bu₂SnO-mediated tin acetal formation directs benzylation to equatorial hydroxyls (e.g., C-3, C-4, C-6 in galactose) .
- Acetylation at C-2 : Steric hindrance and temperature control favor acetylation of the less hindered axial hydroxyl group at C-2 .
- Temporary protecting groups : Use of benzylidene acetals (e.g., 4,6-O-benzylidene) allows selective deprotection for sequential functionalization .
Advanced: What strategies optimize glycosylation efficiency when using this compound as a donor?
Answer:
Glycosylation efficiency depends on:
- Activating agents : Umemoto’s reagent or NIS/TfOH promotes thioglycoside activation under mild conditions .
- Solvent choice : Anhydrous dichloromethane (DCM) or acetonitrile minimizes side reactions .
- Temperature : Reactions at −40°C to 0°C improve stereocontrol for β-linkage formation .
- Additives : 4Å molecular sieves (MS) absorb moisture, enhancing reaction yields .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexanes (e.g., 1:9 → 1:4 gradients) resolves protected intermediates .
- Crystallization : Hexane/ethyl acetate mixtures precipitate pure product as colorless oils or solids .
- HPLC : Reverse-phase HPLC (C18 column) is used for analytical purity checks (>97% by COA) .
Advanced: How to analyze contradictions in spectroscopic data during structural validation?
Answer:
Contradictions arise from:
- Dynamic stereochemistry : Rotamers or protecting group conformers split NMR peaks. Use variable-temperature (VT) NMR to identify .
- Impurity overlap : Compare HRMS with theoretical values to detect byproducts (e.g., incomplete benzylation) .
- Cross-validation : Combine 2D-NMR (COSY, HSQC) to assign ambiguous signals .
Advanced: How does the stability of this compound vary under different storage conditions?
Answer:
- Short-term storage : Dissolve in anhydrous DCM or THF and store at −20°C under argon to prevent hydrolysis .
- Long-term stability : Lyophilized solids remain stable for >1 year at −80°C with desiccants (e.g., silica gel) .
- Light sensitivity : Amber vials prevent photodegradation of the thioglycoside bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
